![molecular formula C14H22N2O2 B4674897 2-[4-(3-methoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B4674897.png)
2-[4-(3-methoxybenzyl)-1-piperazinyl]ethanol
Overview
Description
2-[4-(3-methoxybenzyl)-1-piperazinyl]ethanol, commonly known as MPZPE, is a chemical compound that has recently gained attention in the field of neuroscience research. It is a derivative of piperazine, a heterocyclic organic compound that has been used in the synthesis of various pharmaceuticals. MPZPE has been found to have potential therapeutic effects on neurological disorders, and its mechanism of action is currently being studied.
Mechanism of Action
The exact mechanism of action of MPZPE is not yet fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor, a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and cognition, and drugs that target this receptor have been shown to have therapeutic effects on these disorders. MPZPE may also modulate the activity of other neurotransmitter systems, such as the dopamine and glutamate systems.
Biochemical and Physiological Effects:
In addition to its effects on behavior, MPZPE has been found to have biochemical and physiological effects in animal models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. MPZPE may also modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, a system that is involved in the regulation of stress responses.
Advantages and Limitations for Lab Experiments
One advantage of using MPZPE in lab experiments is its specificity for the 5-HT1A receptor, which allows for more targeted manipulation of this system. However, MPZPE has a relatively short half-life in the body, which may limit its usefulness in certain experiments. Additionally, its effects may be influenced by factors such as age, sex, and genetic background, which may need to be taken into account when designing experiments.
Future Directions
There are several potential future directions for research on MPZPE. One area of interest is its potential as a treatment for neurological disorders in humans. Clinical trials will be needed to determine the safety and efficacy of MPZPE in humans, as well as the optimal dosing and administration methods. Another area of interest is the elucidation of its mechanism of action, which may lead to the development of more targeted drugs for these disorders. Finally, further research may be needed to fully understand the biochemical and physiological effects of MPZPE, and how these effects may be influenced by other factors.
Scientific Research Applications
MPZPE has been studied for its potential therapeutic effects on various neurological disorders, including anxiety, depression, and schizophrenia. In animal models, MPZPE has been found to have anxiolytic and antidepressant effects, as well as the ability to improve cognitive function and memory. These findings suggest that MPZPE may have potential as a treatment for these disorders in humans.
properties
IUPAC Name |
2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-18-14-4-2-3-13(11-14)12-16-7-5-15(6-8-16)9-10-17/h2-4,11,17H,5-10,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFQBWWXSDEJML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5348916 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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